1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
Description
The compound 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a biphenyl ether moiety linked to a propanol backbone substituted with a 3,5-dimethylpyrazole group. Its molecular formula is C₂₀H₂₂N₂O₂ (calculated molecular weight: 322.40 g/mol).
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-12-16(2)22(21-15)13-19(23)14-24-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-12,19,23H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDGOKNSVVLYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Asymmetric Hydrogenation
A prominent method involves the use of diiodo(p-cymene)ruthenium(II) dimer in conjunction with the chiral ligand Mandyphos (SL-M004-1). In this protocol, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid is dissolved in ethanol and subjected to hydrogenation at 3.0 MPa for 20 hours. The reaction achieves a 95.05% yield, attributed to the synergistic effects of the ruthenium catalyst and the chiral ligand, which induce enantioselectivity. Critical parameters include:
-
Catalyst loading : 0.03–0.05 mol% Ru
-
Temperature : Ambient (25–30°C)
-
Solvent : Ethanol or dichloromethane/water mixtures
Post-reaction workup involves filtration to remove the catalyst, followed by solvent evaporation and recrystallization from ethanol to isolate the product.
Rhodium-Mediated Hydrogenation with Chiral Ligands
An alternative hydrogenation route employs bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate paired with N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(diphenylphosphino)-1-naphthamide] (CK-04 ligand). Operating at 40°C under 15 kg hydrogen pressure, this method yields 340 g of product with an enantiomeric ratio (er) of 90:10. Key advantages include reduced reaction time (12–16 hours) and scalability, though the requirement for high-pressure equipment limits accessibility.
Table 1: Comparison of Hydrogenation Methods
| Parameter | Ru-Catalyzed Method | Rh-Catalyzed Method |
|---|---|---|
| Catalyst | [Ru(p-cymene)I₂]₂ + Mandyphos | [Rh(COD)₂]BF₄ + CK-04 |
| Yield | 95.05% | 90% (er) |
| Pressure | 3.0 MPa | 15 kg/cm² |
| Solvent | Ethanol | Ethanol |
| Purification | Recrystallization | Ethyl acetate/petroleum ether |
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Biphenyl Formation
The biphenyl core is often constructed via Suzuki-Miyaura coupling, as exemplified in WO2009156359A2. A representative procedure involves reacting 3,4,5-trifluorophenylboronic acid with 4-bromophenol derivatives in a tetrahydrofuran (THF)/water mixture. Palladium chloride (PdCl₂) serves as the catalyst, with ligand-assisted stabilization ensuring regioselectivity.
Procedure :
-
Grignard Preparation : 3,4,5-Trifluorobromobenzene is treated with magnesium turnings in THF to form the Grignard reagent.
-
Boronic Acid Synthesis : The Grignard reagent reacts with trimethyl borate at -5°C to yield 3,4,5-trifluorophenylboronic acid.
-
Coupling : The boronic acid couples with 4-bromophenol derivatives under PdCl₂ catalysis (1–2 mol%) at 80°C for 12 hours.
Purification involves extraction with tert-butyl methyl ether, followed by crystallization from isobutanol, achieving a melting point of 79°C for the biphenyl intermediate.
Ullmann-Type Etherification
The ether linkage between the biphenyl and propanol segments is established via Ullmann coupling. Using copper(I) iodide and 1,10-phenanthroline as catalysts, 4-hydroxybiphenyl reacts with 1,3-dichloro-2-propanol in dimethylformamide (DMF) at 110°C. Subsequent substitution with 3,5-dimethylpyrazole completes the synthesis.
Photoredox Catalysis for Late-Stage Functionalization
Emerging methodologies leverage iridium-based photocatalysts to introduce the pyrazole moiety. A protocol from the RSC Supporting Information details the use of [Ir{dFCF₃ppy}₂(bpy)]PF₆ under blue LED irradiation (456 nm). The β,γ-unsaturated oxime precursor undergoes radical-mediated coupling with N-methoxyquinolinium salts, yielding the pyrazole-substituted propanol after 16 hours.
Optimization Insights :
-
Oxidant : Mn(OAc)₃·2H₂O (1.2 equiv) enhances radical stability.
-
Solvent : Dichloromethane ensures compatibility with the ionic liquid [EMIM][NTf₂].
-
Yield : 75% after column chromatography (petroleum ether/ethyl acetate).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Hydrogenation : Superior yields (>90%) but requires specialized equipment.
-
Cross-Coupling : Scalable for biphenyl synthesis but involves multi-step purification.
-
Photoredox : Mild conditions yet lower yields (75%).
Environmental and Economic Considerations
Ru/Rh-catalyzed methods generate metal waste, necessitating recovery systems. Photoredox approaches, while greener, face cost barriers due to expensive iridium catalysts.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The biphenyl ether can be reduced under certain conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced biphenyl ether.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use as an intermediate in the synthesis of materials or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and pyrazole groups could play crucial roles in these interactions.
Comparison with Similar Compounds
1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS RN: 1004451-73-3)
- Molecular Formula : C₁₈H₁₉N₃O
- Molecular Weight : 293.36 g/mol
- Key Differences: The biphenyl group is attached at the 2-position (vs. 4-position in the target compound), altering steric and electronic properties. A methylamine group replaces the propanol chain, reducing polarity and hydrogen-bonding capacity.
- Implications : The 2-substituted biphenyl ether may hinder planar stacking interactions compared to the 4-substituted analogue. The amine group could enhance solubility in acidic conditions but reduce metabolic stability .
Bitertanol Ketone (Metabolite of Bitertanol)
- Chemical Name: 1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone
- Molecular Formula : C₂₀H₂₀N₃O₂ (estimated)
- Molecular Weight : ~334.39 g/mol
- A ketone at the 2-position (vs. propanol) increases electrophilicity but reduces hydrophilicity.
- Implications : The triazole’s broader heterocyclic resonance may enhance stability against oxidation, while the ketone could predispose the compound to metabolic reduction pathways .
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole
- Molecular Formula : C₃₁H₂₆N₄O (simplified)
- Molecular Weight : ~482.57 g/mol
- Key Differences: Incorporates a dihydro-pyrazoline core (vs. pyrazole-propanol chain), increasing conformational flexibility. Additional methoxyphenyl and phenyl substituents enhance aromatic bulk.
- Pharmacological studies suggest such derivatives exhibit analgesic properties .
2-{[1,1'-Biphenyl]-4-yloxy}propanoic Acid
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Key Differences: A carboxylic acid replaces the pyrazole-propanol moiety, significantly increasing acidity (pKa ~4-5). Shorter carbon chain reduces steric bulk.
- Implications : The carboxylic acid group enhances water solubility but limits blood-brain barrier penetration. Such compounds are often used as intermediates in agrochemical synthesis .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₂N₂O₂ | 322.40 | Biphenyl-4-yloxy, propanol, pyrazole | 4-position biphenyl | Hypothesized pharmaceuticals |
| 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | C₁₈H₁₉N₃O | 293.36 | Biphenyl-2-yloxy, methylamine | 2-position biphenyl | Agrochemical intermediates |
| Bitertanol Ketone | C₂₀H₂₀N₃O₂ | 334.39 | Biphenyl-4-yloxy, triazole, ketone | 4-position biphenyl | Metabolite of fungicides |
| 2-{[1,1'-Biphenyl]-4-yloxy}propanoic Acid | C₁₅H₁₄O₃ | 242.27 | Biphenyl-4-yloxy, carboxylic acid | 4-position biphenyl | Synthetic intermediates |
Biological Activity
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, with the CAS number 890592-96-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- Structure : The compound features a biphenyl ether moiety and a pyrazole ring, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. One study demonstrated that pyrazole compounds can synergistically enhance the cytotoxic effects of doxorubicin in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential role in combination therapies .
Antifungal Activity
Research has also highlighted the antifungal potential of pyrazole derivatives. A series of pyrazole-based compounds were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity. The structure-activity relationship (SAR) studies revealed that specific modifications in the pyrazole structure significantly enhance antifungal potency .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Certain pyrazole derivatives have been shown to inhibit enzymes such as xanthine oxidase (XO), which is involved in uric acid production. This inhibition can be beneficial in conditions like gout .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol?
A common approach involves a multi-step synthesis starting with biphenyl-4-ol and a 3,5-dimethylpyrazole derivative. Key steps include:
- Etherification : React biphenyl-4-ol with epichlorohydrin under basic conditions to introduce the propanol backbone .
- Nucleophilic Substitution : Substitute the terminal hydroxyl group with 3,5-dimethylpyrazole using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol yield high-purity product .
Q. How is the compound characterized structurally?
Basic characterization methods include:
- NMR Spectroscopy : H and C NMR identify ether linkages, pyrazole protons, and biphenyl groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 367.2008 g/mol for related pyrazole derivatives) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvents and conditions stabilize the compound during storage?
The compound is hygroscopic and light-sensitive. Store in anhydrous DMSO or ethanol at –20°C under inert gas (argon/nitrogen). Avoid aqueous buffers to prevent hydrolysis of the ether bond .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole substitution step?
Key variables include:
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- 2D NMR (COSY, HSQC) : Differentiate between diastereomers or regioisomers caused by pyrazole ring substitution .
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., biphenyl torsional angles) .
- Tandem MS/MS : Identify trace impurities (<0.5%) via fragmentation patterns .
Q. How does the compound interact with biological targets (e.g., kinases or GPCRs)?
- Docking Studies : The pyrazole moiety binds ATP pockets in kinases (e.g., GSK-3β), while the biphenyl group enhances hydrophobic interactions .
- Enzymatic Assays : IC values are determined using luciferase-based kinase inhibition assays (e.g., 30–40% inhibition at 1 µM in P19 carcinoma cells) .
- SAR Analysis : Methyl groups on pyrazole improve metabolic stability compared to unsubstituted analogs .
Q. What strategies mitigate oxidative degradation during long-term experiments?
- Antioxidant Additives : Include 0.1% BHT in stock solutions to suppress radical-mediated ether bond cleavage .
- Lyophilization : Freeze-dry the compound in sucrose matrix for reconstitution before use .
- LC-MS Monitoring : Track degradation products (e.g., biphenyl-4-ol) weekly under accelerated storage conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
